molecular formula C9H7FN2O2 B1443314 2-(5-Fluoro-1H-indazol-3-YL)acetic acid CAS No. 885271-22-7

2-(5-Fluoro-1H-indazol-3-YL)acetic acid

Cat. No. B1443314
CAS RN: 885271-22-7
M. Wt: 194.16 g/mol
InChI Key: MILWWVRZISGHQU-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1H-indazol-3-YL)acetic acid is a chemical compound with the molecular formula C9H7FN2O2 . It has a molecular weight of 194.17 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of this compound involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7FN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

1. Catalytic Activity in Synthesis

2-(5-Fluoro-1H-indazol-3-YL)acetic acid is used in the synthesis of various compounds. For example, it played a role in the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, which showed potential anti-oxidant and anti-microbial activities (Rao et al., 2019).

2. Chiral Supercritical Fluid Chromatography

This compound was involved in chiral supercritical fluid chromatography (SFC) studies, specifically in the resolution of racemic acids without the use of acidic additives. This technique is crucial in the pharmaceutical industry for separating enantiomers of drug molecules (Wu et al., 2016).

3. Structural Characterization and Synthesis

Research has been conducted on indazoles substituted at N-1 and N-2 positions, including those with ester-containing side chains. The structural characterization of such compounds, including indazol-2-yl-acetic acid, provided insights into their potential applications in medicinal chemistry (Teixeira et al., 2006).

4. Anticancer Research

The compound has been used in the synthesis of potential anticancer agents. For instance, its derivatives were synthesized and showed promise as lower-toxicity alternatives to 5-Fluorouracil for cancer treatment (Xiong Jing, 2011).

5. Synthesis of Dual PPARalpha/delta Agonists

Compounds derived from this compound have been tested for their ability to activate PPARalpha and PPARdelta, two types of peroxisome proliferator-activated receptors. This research could have implications for the treatment of metabolic disorders (Ciocoiu et al., 2010).

6. Development of Synthetic Methods

Innovative synthetic methods have been developed using this compound. For example, a metal-free process was reported for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions, highlighting the compound's role in facilitating more sustainable and efficient chemical syntheses (Tortoioli et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of inadequate ventilation, wearing respiratory protection (P304+P340) .

Future Directions

Indazole compounds, including 2-(5-Fluoro-1H-indazol-3-YL)acetic acid, have been found to possess a wide variety of biological properties . This suggests that the medicinal properties of indazole compounds need to be explored further for the treatment of various pathological conditions .

properties

IUPAC Name

2-(5-fluoro-2H-indazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILWWVRZISGHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696473
Record name (5-Fluoro-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885271-22-7
Record name 5-Fluoro-1H-indazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Fluoro-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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